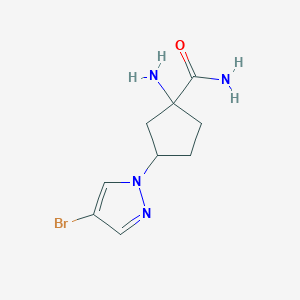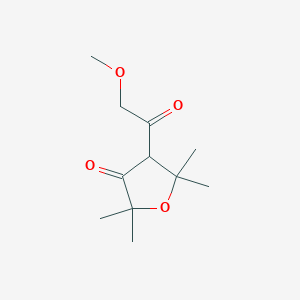
4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its two chlorine atoms at positions 4 and 7, and two methyl groups at position 3, making it a unique derivative of indole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the reaction of 4,7-dichloroindole with isobutyraldehyde under acidic conditions to form the desired product. Another method includes the cyclization of 4,7-dichloro-2-nitrobenzyl chloride with isobutyraldehyde in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further utilized in different applications.
科学的研究の応用
4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 4,7-Dichloroindole
- 3,3-Dimethylindole
- 2,3-Dihydroindole
Uniqueness
4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of both chlorine atoms and methyl groups, which confer distinct chemical properties and reactivity compared to other indole derivatives. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C10H11Cl2N |
|---|---|
分子量 |
216.10 g/mol |
IUPAC名 |
4,7-dichloro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11Cl2N/c1-10(2)5-13-9-7(12)4-3-6(11)8(9)10/h3-4,13H,5H2,1-2H3 |
InChIキー |
GEHKKHLLSGAHLH-UHFFFAOYSA-N |
正規SMILES |
CC1(CNC2=C(C=CC(=C21)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


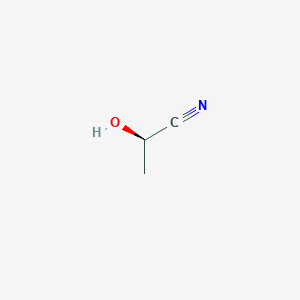
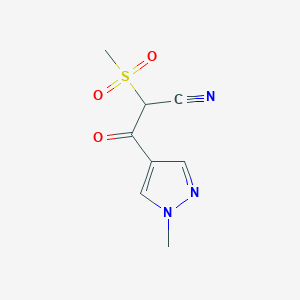
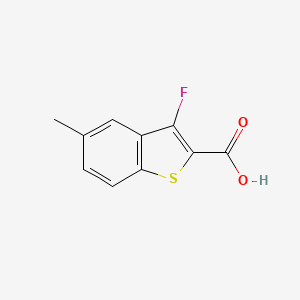
![4-{[(4-Bromophenyl)methyl]amino}butan-2-ol](/img/structure/B13069896.png)
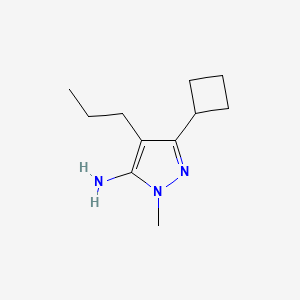
![2-Butylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13069902.png)
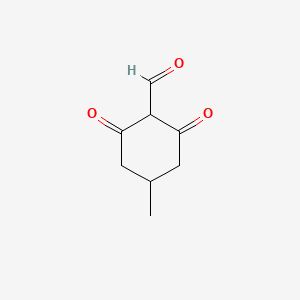

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid](/img/structure/B13069929.png)
![1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13069936.png)

